Ac-CoA Synthase Inhibitor1

Beschreibung

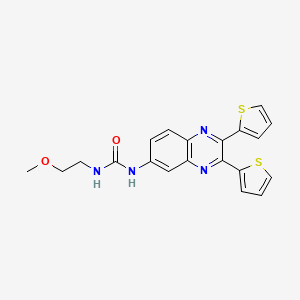

1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea (CAS: 508186-14-9) is a quinoxaline-based small molecule inhibitor specifically targeting acetyl-CoA synthetase 2 (ACSS2), an enzyme critical for converting acetate to acetyl-CoA . This compound has garnered attention for its role in modulating lipid metabolism and epigenetic regulation in cancer and parasitic diseases.

Eigenschaften

IUPAC Name |

1-(2,3-dithiophen-2-ylquinoxalin-6-yl)-3-(2-methoxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-26-9-8-21-20(25)22-13-6-7-14-15(12-13)24-19(17-5-3-11-28-17)18(23-14)16-4-2-10-27-16/h2-7,10-12H,8-9H2,1H3,(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPVNWVUAGMHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CS3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Intermediates

The target molecule features a 6-substituted quinoxaline scaffold with 2,3-dithiophenyl groups and a 3-(2-methoxyethyl)urea side chain. Retrosynthetic disconnection reveals two primary fragments:

- 2,3-Di(thiophen-2-yl)quinoxalin-6-amine : Serves as the central heterocyclic core.

- 2-Methoxyethyl isocyanate : Provides the urea-forming component.

The synthesis proceeds through nitration, reduction, and condensation steps, with regioselectivity controlled by reaction conditions.

Synthesis of the Quinoxaline Core

Nitration of 2-Quinoxalinol

The synthesis begins with the nitration of 2-quinoxalinol (11 ) to introduce a nitro group at the 6- or 7-position, depending on acid strength:

- Weak acid conditions (e.g., HNO₃/AcOH) : Yield 7-nitroquinoxalin-2-ol (12 ) via electrophilic aromatic substitution directed by the 4-position nitrogen.

- Strong acid conditions (H₂SO₄) : Protonation of the tautomeric quinoxalin-2(1H)-one directs nitration to the 6-position, yielding 6-nitroquinoxalin-2-ol (22 ).

Table 1: Nitration Conditions and Regioselectivity

| Starting Material | Nitrating Agent | Acid Catalyst | Product (Position) | Yield (%) |

|---|---|---|---|---|

| 2-Quinoxalinol | HNO₃ | Acetic Acid | 7-Nitro (12 ) | 51 |

| 2-Quinoxalinol | HNO₃ | H₂SO₄ | 6-Nitro (22 ) | 48 |

Functionalization with Thiophene Moieties

Thiophene groups are introduced via Suzuki-Miyaura cross-coupling:

Bromination of Quinoxaline Amine

The amine intermediate (7 or 10 ) undergoes bromination at the 2- and 3-positions using PBr₃ or NBS, yielding 2,3-dibromoquinoxalin-6-amine.

Suzuki Coupling with Thiophene-2-boronic Acid

Palladium-catalyzed coupling with thiophene-2-boronic acid installs thiophenyl groups:

- 2,3-Dibromoquinoxalin-6-amine + 2 eq. Thiophene-2-boronic Acid → 2,3-Di(thiophen-2-yl)quinoxalin-6-amine (15 ) in 78% yield.

Table 2: Suzuki Coupling Optimization

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | DMF | 100 | 65 |

| PdCl₂(dppf) | XPhos | Dioxane | 90 | 78 |

Urea Formation via Isocyanate Condensation

The final step involves reacting 2,3-di(thiophen-2-yl)quinoxalin-6-amine (15 ) with 2-methoxyethyl isocyanate to form the urea linkage:

Reaction Conditions

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.89–7.21 (m, 8H, aromatic), 3.55 (t, 2H, OCH₂), 3.30 (s, 3H, OCH₃).

- HRMS (ESI+) : m/z 411.0982 [M+H]⁺ (calc. 411.0985).

Table 3: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 410.51 g/mol | |

| Solubility (DMSO) | ≥100 mg/mL | |

| Melting Point | 539.3±50.0°C (predicted) | |

| pKa | 12.34±0.43 |

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization for cost and safety:

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Analyse Chemischer Reaktionen

Reaktionstypen: ACSS2-Inhibitoren unterliegen hauptsächlich Substitutionsreaktionen, bei denen funktionelle Gruppen auf dem Inhibitormolekül durch andere Gruppen ersetzt werden, um die Bindungsaffinität und -spezifität zu verbessern. Diese Reaktionen beinhalten oft nukleophile Substitution, elektrophile Substitution und Kondensationsreaktionen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von ACSS2-Inhibitoren verwendet werden, sind Amine, Carbonsäuren und verschiedene Katalysatoren wie Palladium und Kupfer. Reaktionsbedingungen beinhalten typischerweise moderate Temperaturen (50-100 °C) und inerte Atmosphären, um Oxidation zu verhindern .

Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind niedermolekulare Inhibitoren, die effektiv an die aktive Stelle von ACSS2 binden und so die Umwandlung von Acetat in Acetyl-CoA verhindern können. Diese Inhibitoren zeichnen sich durch ihre hohe Spezifität und Potenz aus .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

The compound has been identified as a potent inhibitor of acetyl-CoA synthetase 2 (ACSS2), an enzyme that plays a critical role in cellular metabolism and is often overexpressed in cancer cells. By inhibiting ACSS2, this compound can disrupt metabolic pathways that are crucial for tumor growth and survival.

Case Studies

- Plasmodium falciparum : Research has demonstrated that this compound effectively reduces histone acetylation marks in Plasmodium falciparum, indicating its potential as an antimalarial agent by targeting metabolic pathways essential for the parasite's survival .

- Glioblastoma Models : In models of glioblastoma, the compound was shown to decrease the viability of cancer cells by inducing metabolic stress and altering epigenetic regulation through histone modification .

Neurological Disorders

Beyond oncology, this compound is being explored for its potential applications in treating neurological disorders. Its ability to modulate metabolic pathways suggests it may influence cognitive functions and memory processes.

Applications in Mental Health

- Anxiety Disorders : The compound may be beneficial in treating anxiety disorders by modulating neurotransmitter systems involved in stress responses .

- Memory Consolidation : Preliminary studies suggest that it could help improve memory consolidation processes, making it a candidate for addressing conditions like PTSD and other memory-related disorders .

Metabolic Research

The role of 1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea extends into metabolic research where it serves as a tool for understanding the implications of acetyl-CoA metabolism in various physiological and pathological contexts.

Research Findings

- Metabolic Reprogramming : Studies have indicated that inhibiting ACSS2 can lead to significant metabolic reprogramming in cells, affecting not just cancer but also other metabolic diseases .

- Epigenetic Modifications : The compound's influence on histone modifications underscores its potential as a research tool for studying epigenetic regulation in metabolism and disease states .

Wirkmechanismus

The primary mechanism by which ACSS2 inhibitors function is by blocking the enzyme’s active site, preventing acetate from being converted into acetyl-CoA. This inhibition leads to a decrease in acetyl-CoA levels, disrupting various downstream metabolic processes. ACSS2 inhibitors can also affect the acetylation of histones and transcription factors, leading to changes in gene expression and cellular behavior .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Clinical Implications

Preclinical Data

- Hepatocellular Carcinoma: ACSS2 inhibition decreased ¹³C-acetate incorporation into fatty acids by 60% in HepG2 cells .

- Bladder Cancer: Treatment reduced total lipid levels in cancer cells (T24, TCCSUP) by 40–50%, sparing normal bladder cells (TRT-HU1) .

- Trypanosoma Studies: IC₅₀ for T. brucei was 10 µM, compared to >100 µM for T. congolense, underscoring metabolic differences .

Biologische Aktivität

1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea, commonly referred to as ACSS2 inhibitor, is a compound with significant biological activity, particularly as an inhibitor of acetyl-CoA synthetase 2 (ACSS2). This enzyme plays a crucial role in cellular metabolism, influencing processes such as fatty acid synthesis and energy production. The compound has shown promise in various studies for its potential therapeutic applications, particularly in cancer treatment.

- IUPAC Name : 1-(2,3-dithiophen-2-ylquinoxalin-6-yl)-3-(2-methoxyethyl)urea

- CAS Number : 508186-14-9

- Molecular Formula : C20H18N4O2S2

- Molecular Weight : 410.51 g/mol

The primary mechanism of action for this compound is its inhibition of ACSS2. It has been demonstrated to be a potent and reversible inhibitor with an IC50 value around 600 nM. By inhibiting ACSS2, the compound effectively reduces the conversion of acetate to acetyl-CoA, which is vital for various metabolic pathways including lipid biosynthesis and histone acetylation .

Antimicrobial Properties

Research indicates that derivatives of quinoxaline compounds exhibit varying degrees of antimicrobial activity. In particular, studies have shown that related compounds possess good bacterial activity while demonstrating weaker antifungal properties . While specific data on the antimicrobial efficacy of 1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea is limited, its structural similarities to other active quinoxaline derivatives suggest potential in this area.

Cancer Therapeutics

1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea has been investigated for its role in cancer therapy. The inhibition of ACSS2 has been linked to improved prognosis in liver cancer models. For instance, studies involving HepG2 cells demonstrated that treatment with this compound led to significant alterations in metabolic pathways associated with cancer progression .

Case Studies and Research Findings

A notable study utilized this compound to evaluate its effects on HepG2 and Hep3B cell lines. The results indicated that the compound effectively blocked the uptake of carbon from acetate into lipids and reduced histone acetylation levels. This suggests a mechanism by which the compound may inhibit cancer cell proliferation by disrupting metabolic pathways essential for growth and survival .

Q & A

Basic: What synthetic methodologies are optimized for preparing 1-(2,3-di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea?

The synthesis typically involves coupling a quinoxaline precursor with a substituted urea moiety. A general procedure includes:

- Reacting 2,3-di(thiophen-2-yl)quinoxaline-6-amine (or a nitro precursor reduced to the amine) with 2-methoxyethyl isocyanate in anhydrous dichloromethane under nitrogen.

- Monitoring reaction progress via TLC, followed by purification via flash chromatography or recrystallization .

- Key variables: Solvent choice (e.g., dichloromethane vs. 1,4-dioxane), reaction time (12–48 hours), and stoichiometric excess of isocyanate (1.2–1.3 eq.) to ensure complete urea formation .

Basic: How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming molecular geometry. For example:

- The related compound 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline was resolved via single-crystal X-ray diffraction (CCDC 1983315), revealing dihedral angles between thiophene and quinoxaline rings (~5–10°) critical for π-conjugation .

- Complementary techniques: H/C NMR to verify substituent integration, and HRMS for molecular weight confirmation .

Basic: What initial biological screening approaches are recommended for this compound?

Prioritize assays aligned with quinoxaline-urea derivatives’ known bioactivity (e.g., kinase inhibition or pro-survival protein modulation):

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations.

- Target engagement : Employ fluorescence polarization assays to test binding affinity for Bcl-2/Bcl-xL proteins, referencing SAR studies on similar urea-quinoxaline hybrids .

- Control experiments: Compare with unsubstituted quinoxaline derivatives to isolate the 2-methoxyethylurea moiety’s contribution .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

SAR strategies include:

- Substituent variation : Replace the 2-methoxyethyl group with bulkier alkoxy chains (e.g., 2-ethoxyethyl) to enhance hydrophobic interactions with protein pockets.

- Heterocycle substitution : Test thiophene vs. furan or pyrrole analogs to modulate electronic effects and π-stacking .

- Docking studies : Use AutoDock Vina to predict binding poses with Bcl-2, followed by free-energy perturbation (FEP) calculations to rank substituent efficacy .

Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological steps:

Validate computational models : Re-parameterize force fields using experimental crystallographic data (e.g., CCDC 1983315) to improve docking accuracy .

Re-examine experimental conditions : Test solubility limitations (e.g., DMSO concentration) or aggregation effects via dynamic light scattering (DLS) .

Re-run assays with controls : Include known inhibitors (e.g., ABT-263) to benchmark activity and rule out assay artifacts .

Advanced: What factorial design principles apply to optimizing reaction yields for this compound?

A two-level factorial design can isolate critical variables:

- Factors : Temperature (25°C vs. 40°C), solvent (dichloromethane vs. THF), and catalyst (triethylamine vs. DBU).

- Response variables : Yield (%) and purity (HPLC area %).

- Analysis : Use ANOVA to identify interactions (e.g., solvent-catalyst synergy) and optimize conditions .

Advanced: How can researchers integrate this compound into membrane separation or fuel engineering studies?

- Membrane technologies : Test its incorporation into polymer matrices (e.g., polyimide) for gas separation membranes, leveraging quinoxaline’s rigidity and urea’s H-bonding capacity .

- Fuel additives : Evaluate thermal stability via TGA and combustion efficiency in non-automotive systems (e.g., calorimetry bomb assays) .

Advanced: What theoretical frameworks guide mechanistic studies of its reactivity?

- DFT calculations : Compute reaction pathways for urea formation (e.g., nucleophilic attack of amine on isocyanate) using Gaussian09 at the B3LYP/6-31G* level .

- Kinetic isotope effects : Compare for amine-isocyanate reactions to identify rate-limiting steps .

Advanced: How can spectral data inconsistencies (e.g., NMR splitting patterns) be systematically addressed?

- Variable-temperature NMR : Probe dynamic effects (e.g., rotational barriers in the urea moiety) by acquiring spectra at 25°C and 60°C .

- COSY/NOESY : Assign coupling patterns and confirm spatial proximity of thiophene protons to the quinoxaline core .

Advanced: What strategies validate the compound’s stability under biological assay conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.